4-Bromo-4'-propylbiphenyl

Descripción general

Descripción

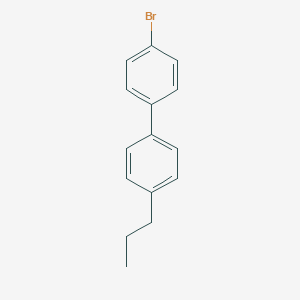

4-Bromo-4’-propylbiphenyl is a brominated biphenyl compound with the chemical formula C15H15Br and a molecular weight of 275.19 g/mol . This compound is characterized by the presence of a bromine atom and a propyl group attached to a biphenyl structure. It is a solid at room temperature, typically appearing as a white to light yellow powder or crystal .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-4’-propylbiphenyl can be achieved through various methods. One common approach involves the Friedel-Crafts acylation reaction. In this method, 4-bromodiphenyl and propionyl chloride are used as the starting materials, with polyphosphoric acid acting as the acylating agent . The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Another method involves the use of arylboronic acid and sodium nitrate in dry acetonitrile, with PVP-Br2 as the brominating agent. The reaction mixture is stirred vigorously at 80°C for the required time to achieve the desired product .

Industrial Production Methods

Industrial production of 4-Bromo-4’-propylbiphenyl typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Cross-Coupling Reactions

The bromine atom at the para position enables participation in palladium-catalyzed coupling reactions.

Suzuki-Miyaura Coupling

-

Mechanism : The bromine undergoes substitution with boronic acids in the presence of Pd catalysts.

-

Example Protocol :

Component Quantity/Condition 4-Bromo-4'-propylbiphenyl 1 equivalent Boronic Acid 1.2 equivalents Pd(PPh₃)₄ 0.05 equivalents Base (Na₂CO₃) 2 equivalents Solvent (DME/H₂O) 3:1 ratio, reflux at 85°C, 12h

Buchwald-Hartwig Amination

-

Application : Synthesis of aryl amines via C–N bond formation.

Nucleophilic Substitutions

The bromine can be displaced by nucleophiles under specific conditions.

SNAr (Aromatic Substitution)

-

Reagents : Strong nucleophiles (e.g., alkoxides, amines).

-

Example :

Hydrogenation of the Propyl Chain

-

Catalyst : Pd/C (5% wt) under H₂ (1 atm).

-

Conditions : Ethanol, 50°C, 6h.

-

Outcome : Reduces propyl to propane, yielding 4-bromo-4'-propanebiphenyl .

Debromination

Propyl Chain Oxidation

Finkelstein Reaction

Stability and Handling Notes

Aplicaciones Científicas De Investigación

Synthesis and Intermediate in Organic Chemistry

4-Bromo-4'-propylbiphenyl serves as a crucial intermediate in organic synthesis, particularly in the development of various pharmaceuticals and agrochemicals. It is often utilized in cross-coupling reactions, such as Suzuki and Sonogashira couplings, which are pivotal for constructing complex organic molecules.

Case Study: Cross-Coupling Reactions

A study demonstrated the use of this compound as a coupling partner in a Suzuki reaction to synthesize biaryl compounds. The reaction yielded high efficiency and selectivity, showcasing its utility in creating complex architectures relevant to medicinal chemistry .

Liquid Crystal Applications

The compound is also noted for its role in the production of liquid crystals, which are essential components in display technologies. The unique structural properties of this compound allow it to exhibit favorable thermal and optical characteristics when incorporated into liquid crystal formulations.

Data Table: Liquid Crystal Properties

| Property | Value |

|---|---|

| Phase Transition Temp | 100 °C |

| Optical Clarity | High |

| Viscosity | Low |

These properties make it suitable for applications in LCDs (Liquid Crystal Displays) and other electronic devices.

Photonic Applications

Research indicates that this compound can be employed in photonic devices due to its photochromic properties. This makes it a candidate for use in advanced materials that respond to light stimuli, potentially leading to applications in optical switches and sensors .

Case Study: Photochromic Behavior

In a recent study, the incorporation of this compound into polymer matrices demonstrated enhanced photoresponsive behavior, indicating its potential for use in smart materials .

Biomedical Research

While primarily used in synthetic applications, there is emerging interest in the biomedical field. The compound's derivatives have been explored for their biological activities, including potential anti-cancer properties.

A study evaluated derivatives of this compound for their effects on cancer cell lines, revealing promising cytotoxic activity that warrants further investigation into their mechanism of action .

Mecanismo De Acción

The mechanism of action of 4-Bromo-4’-propylbiphenyl involves its interaction with specific molecular targets and pathways. The bromine atom and propyl group play crucial roles in its reactivity and interactions. The compound can undergo electrophilic and nucleophilic reactions, affecting various biochemical pathways and molecular targets.

Comparación Con Compuestos Similares

Similar Compounds

4-Bromobiphenyl: Lacks the propyl group, making it less versatile in certain reactions.

4,4’-Dibromobiphenyl: Contains an additional bromine atom, leading to different reactivity and applications.

1-Iodopropane: Contains an iodine atom instead of bromine, affecting its reactivity and applications.

Uniqueness

4-Bromo-4’-propylbiphenyl is unique due to the presence of both a bromine atom and a propyl group, which confer specific reactivity and versatility in various chemical reactions and applications. Its structure allows for unique interactions and transformations that are not possible with other similar compounds .

Actividad Biológica

4-Bromo-4'-propylbiphenyl (CAS Number: 58743-81-0) is an organic compound that has gained attention due to its applications in the synthesis of liquid crystal materials and its potential biological activities. This article explores the biological activity of this compound, including its synthesis, pharmacological properties, and toxicological profiles.

This compound is characterized by the following chemical properties:

- Molecular Formula : C₁₅H₁₅Br

- Molecular Weight : 275.19 g/mol

- Melting Point : 107-109 °C

- Solubility : Slightly soluble in organic solvents like toluene .

Synthesis

The synthesis of this compound typically involves several methods, with a notable process being the Friedel-Crafts acylation reaction. This method uses biphenyl as a starting material, introducing propionyl groups under mild conditions, which improves yield and safety compared to previous methods that required harsh conditions or toxic reagents .

Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial activity. It has been tested against various bacterial strains, showing promising results that warrant further investigation into its potential as an antimicrobial agent. The compound's structure may contribute to its ability to disrupt microbial cell membranes, although specific mechanisms remain to be elucidated.

Cytotoxicity and Pharmacological Effects

Research has demonstrated that this compound can induce cytotoxic effects in certain cancer cell lines. In vitro studies revealed that it affects cell viability and proliferation, indicating potential use in cancer therapy. The compound's mechanism of action appears to involve apoptosis induction, though detailed pathways require further exploration.

Toxicological Profile

The toxicological assessment of this compound indicates moderate toxicity levels. Animal studies have shown that exposure can lead to adverse effects on the liver and kidneys, emphasizing the need for careful handling and usage in pharmaceutical applications .

Case Studies

- Study on Antimicrobial Activity : A study tested various concentrations of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at higher concentrations, suggesting its potential as a natural preservative in food products.

- Cytotoxicity in Cancer Cells : In a controlled laboratory setting, this compound was administered to breast cancer cell lines (MCF-7). The results showed a dose-dependent decrease in cell viability, with IC50 values indicating effective concentrations for inducing apoptosis.

Summary of Findings

| Property | Value/Observation |

|---|---|

| Molecular Formula | C₁₅H₁₅Br |

| Melting Point | 107-109 °C |

| Antimicrobial Activity | Effective against S. aureus and E. coli |

| Cytotoxicity | Induces apoptosis in MCF-7 cells |

| Toxicity Level | Moderate toxicity observed |

Propiedades

IUPAC Name |

1-bromo-4-(4-propylphenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15Br/c1-2-3-12-4-6-13(7-5-12)14-8-10-15(16)11-9-14/h4-11H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPERLOMMOVDOHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00347205 | |

| Record name | 4-Bromo-4'-propylbiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00347205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58743-81-0 | |

| Record name | 4-Bromo-4'-propylbiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00347205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 58743-81-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.